molecular formula C26H36BrN7O9S2 B12427615 L-Alanine, (1S)-2-(4-(2-(6-amino-8-((6-bromo-1,3-benzodioxol-5-yl)thio)-9H-purin-9-yl)ethyl)-1-piperidinyl)-1-methyl-2-oxoethyl ester methanesulfonate, hydrate CAS No. 1310540-32-9

L-Alanine, (1S)-2-(4-(2-(6-amino-8-((6-bromo-1,3-benzodioxol-5-yl)thio)-9H-purin-9-yl)ethyl)-1-piperidinyl)-1-methyl-2-oxoethyl ester methanesulfonate, hydrate

Cat. No.: B12427615
CAS No.: 1310540-32-9
M. Wt: 734.6 g/mol
InChI Key: RAKGMCDUYMHUBZ-AXEKQOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: MPC-0767 is synthesized through the esterification of MPC-3100 with L-alanine. The reaction involves the use of appropriate esterification reagents and conditions to ensure the formation of the ester bond while maintaining the integrity of the MPC-3100 structure .

Industrial Production Methods: The industrial production of MPC-0767 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of advanced purification techniques ensures the final product meets the required specifications for research and potential therapeutic use .

Comparison with Similar Compounds

Similar Compounds:

  • MPC-3100
  • Geldanamycin and its derivatives (17-AAG, 17-DMAG)
  • CNF2024/BIIB021
  • EC144
  • PU-H71
  • Debio 0932 (CUDC-305)

Uniqueness: MPC-0767 is unique due to its improved chemical stability and bioavailability compared to its parent compound, MPC-3100 .

Properties

CAS No.

1310540-32-9

Molecular Formula

C26H36BrN7O9S2

Molecular Weight

734.6 g/mol

IUPAC Name

[(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-1-oxopropan-2-yl] (2S)-2-aminopropanoate;methanesulfonic acid;hydrate

InChI

InChI=1S/C25H30BrN7O5S.CH4O3S.H2O/c1-13(27)24(35)38-14(2)23(34)32-6-3-15(4-7-32)5-8-33-22-20(21(28)29-11-30-22)31-25(33)39-19-10-18-17(9-16(19)26)36-12-37-18;1-5(2,3)4;/h9-11,13-15H,3-8,12,27H2,1-2H3,(H2,28,29,30);1H3,(H,2,3,4);1H2/t13-,14-;;/m0../s1

InChI Key

RAKGMCDUYMHUBZ-AXEKQOJOSA-N

Isomeric SMILES

C[C@@H](C(=O)O[C@@H](C)C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)N.CS(=O)(=O)O.O

Canonical SMILES

CC(C(=O)OC(C)C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)N.CS(=O)(=O)O.O

Origin of Product

United States

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